MS049

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MS049 est un inhibiteur double puissant, sélectif et actif sur les cellules de la protéine arginine méthyltransférase 4 et de la protéine arginine méthyltransférase 6. Il a montré une efficacité significative dans la réduction des niveaux de Med12me2a et de H3R2me2a dans les cellules HEK293 . Ce composé n'est pas toxique et n'affecte pas la croissance des cellules HEK293 .

Applications De Recherche Scientifique

MS049 has a wide range of scientific research applications, particularly in the fields of epigenetics and cancer research. It is used as a chemical probe to study the role of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 in various cellular processes . The compound has been shown to inhibit the methyltransferase activity of these enzymes in cellular assays, making it a valuable tool for understanding the mechanisms of epigenetic regulation and its implications in diseases such as cancer .

Mécanisme D'action

Target of Action

MS049 is a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6 . These are protein arginine methyltransferases, which play a key role in transcriptional regulation .

Mode of Action

This compound interacts with its targets, PRMT4 and PRMT6, inhibiting their activity. This results in reduced levels of Med12me2a and H3R2me2a in HEK293 cells . The IC50 values for PRMT4 and PRMT6 are 34 nM and 43 nM, respectively .

Biochemical Pathways

PRMT4 and PRMT6 are involved in the methylation of arginine residues in proteins, a key process in transcriptional regulation . PRMT4, for instance, binds to transcription activators called p160 and CBP/P300, and its inhibition affects the stimulation of gene expression through steroid hormone receptors . PRMT6, on the other hand, is known to inhibit p53, p21, and p16, which are relevant to cell cycle arrest and apoptosis .

Result of Action

The inhibition of PRMT4 and PRMT6 by this compound leads to reduced levels of cellular asymmetric arginine dimethylation of Med12 (Med12-Rme2a) in HEK293 cells . This can have significant effects on the transcriptional regulation processes in which these methyltransferases are involved.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

MS049 functions as a dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively . PRMT4 is involved in the methylation of arginine residues in proteins, which is essential for transcriptional regulation. PRMT6, on the other hand, is an oncogene that inhibits proteins like p53, p21, and p16, which are relevant to cell cycle arrest and apoptosis . This compound reduces levels of Med12me2a and H3R2me2a in HEK293 cells, indicating its role in modulating histone methylation .

Cellular Effects

This compound has been shown to reduce the H3R2me2a mark in HEK293 cells in a concentration-dependent manner, with an IC50 of 0.97 μM . It inhibits endogenous PRMT4 methyltransferase activity, resulting in reduced levels of cellular asymmetric arginine dimethylation of Med12 (Med12-Rme2a, IC50 = 1.4 μM) in HEK293 cells . Importantly, this compound is not toxic and does not affect the growth of HEK293 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PRMT4 and PRMT6, inhibiting their methyltransferase activity. This inhibition leads to a decrease in the methylation of target proteins, such as Med12 and histone H3, which in turn affects gene expression and cellular signaling pathways . The selective inhibition of PRMT4 and PRMT6 by this compound over other epigenetic modifiers highlights its specificity and potential as a research tool .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to maintain its inhibitory effects over extended periods. For instance, a 72-hour incubation with this compound resulted in sustained inhibition of PRMT4 activity and reduced levels of Med12-Rme2a in HEK293 cells . The stability and long-term effects of this compound make it a valuable compound for in vitro studies.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, it is crucial to consider the potential for threshold effects and toxicity at higher doses. In cellular models, this compound has demonstrated efficacy at concentrations ranging from 0.1 to 100 μM

Metabolic Pathways

This compound is involved in the modulation of metabolic pathways related to arginine methylation. By inhibiting PRMT4 and PRMT6, this compound affects the methylation status of various proteins, which can influence metabolic flux and metabolite levels . The interaction of this compound with these enzymes underscores its role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. These interactions ensure the localization and accumulation of this compound in target cells, where it can exert its inhibitory effects on PRMT4 and PRMT6 .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with PRMT4 and PRMT6 to inhibit their activity. The subcellular localization of this compound is crucial for its function, as it needs to be in proximity to its target enzymes to effectively modulate their activity .

Méthodes De Préparation

La synthèse de MS049 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement. On sait que le composé est disponible sous diverses formes, y compris ses formes de dichlorhydrate et d'oxalate .

Analyse Des Réactions Chimiques

MS049 subit plusieurs types de réactions chimiques, se concentrant principalement sur son activité inhibitrice contre la protéine arginine méthyltransférase 4 et la protéine arginine méthyltransférase 6. Le composé est sélectif pour ces cibles sur une large gamme de modificateurs épigénétiques, y compris d'autres protéines arginine méthyltransférases, protéines lysine méthyltransférases, ADN méthyltransférases et lysine déméthylases . Les principaux produits formés à partir de ces réactions comprennent des niveaux réduits de diméthylation asymétrique d'arginine cellulaire de Med12 et de H3R2me2a .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de l'épigénétique et de la recherche sur le cancer. Il est utilisé comme sonde chimique pour étudier le rôle de la protéine arginine méthyltransférase 4 et de la protéine arginine méthyltransférase 6 dans divers processus cellulaires . Le composé a été montré pour inhiber l'activité méthyltransférase de ces enzymes dans des tests cellulaires, ce qui en fait un outil précieux pour comprendre les mécanismes de la régulation épigénétique et ses implications dans des maladies telles que le cancer .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de la protéine arginine méthyltransférase 4 et de la protéine arginine méthyltransférase 6. Le composé se lie aux sites actifs de ces enzymes, les empêchant de catalyser la méthylation des résidus d'arginine sur les protéines cibles . Cette inhibition entraîne une réduction des niveaux de diméthylation asymétrique d'arginine de Med12 et de H3R2me2a, qui sont des marqueurs importants de la régulation épigénétique .

Comparaison Avec Des Composés Similaires

MS049 est unique dans son activité inhibitrice double contre la protéine arginine méthyltransférase 4 et la protéine arginine méthyltransférase 6. D'autres composés similaires comprennent MS023 et MS094, qui ciblent également les protéines arginine méthyltransférases mais avec des profils de sélectivité différents . MS023 est un inhibiteur sélectif de la protéine arginine méthyltransférase 5, tandis que MS094 cible la protéine arginine méthyltransférase 1 et la protéine arginine méthyltransférase 8 . La sélectivité unique de this compound pour la protéine arginine méthyltransférase 4 et la protéine arginine méthyltransférase 6 en fait un outil précieux pour étudier les rôles spécifiques de ces enzymes dans les processus cellulaires .

Propriétés

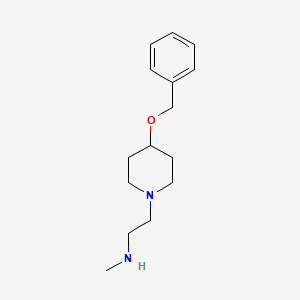

IUPAC Name |

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJWAYLSJLULG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes MS049 a useful tool for studying the roles of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6)?

A1: this compound demonstrates potent, selective, and cell-active dual inhibition of PRMT4 and PRMT6. [] This means it effectively blocks the activity of both enzymes in both laboratory settings and within cells. Its high selectivity means it primarily targets PRMT4 and PRMT6 with minimal impact on other similar enzymes or biological pathways. Researchers can use this compound to investigate the specific functions and potential roles of PRMT4 and PRMT6 in cellular processes, disease development, and potential therapeutic interventions.

Q2: What is known about the effectiveness of this compound in inhibiting Wnt signaling in cancer cells, and are there any differences observed across cell lines?

A2: Research indicates that this compound, a CARM1 inhibitor, shows limited effectiveness in downregulating Wnt signaling in colorectal cancer cell lines compared to inhibitors targeting Porcupine and CBP. [] Interestingly, the study highlighted that the sensitivity to different Wnt inhibitors can vary between cell lines. For example, while Porcupine and CBP inhibitors were highly effective in HCT116 cells, they showed weaker effects in DLD-1 cells. This suggests that the genetic background and specific mutations present in different cancer cell lines can influence their response to targeted therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.